3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1,3,5,7-8H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNXYUPDFQYUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one typically involves a [3,3]-sigmatropic rearrangement route . One common method starts with phenyl pyruvate and suitable enones. The reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with anti configuration in up to 86% isolated yield . When the reaction is performed in alkaline water, a mixture of anti and syn conformations is obtained with up to 98% overall isolated yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexanol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique trifluoromethyl group allows for enhanced reactivity in various chemical reactions, including:
- Oxidation: Producing corresponding ketones or carboxylic acids.
- Reduction: Converting cyclohexenone derivatives to cyclohexanol derivatives.
- Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Biology
The compound's structure makes it a candidate for studying enzyme interactions and metabolic pathways. Key applications include:
- Enzyme Inhibition: Potential for inhibiting key enzymes involved in metabolic pathways, which is crucial for developing therapeutic agents.
- Receptor Modulation: It may influence receptor activity, affecting signaling pathways associated with various diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Activity:
- A study evaluated related trifluoromethyl compounds against bacterial strains, showing significant inhibitory effects on Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL.
-
DPP-4 Inhibition:
- Research into the structure-activity relationship (SAR) of DPP-4 inhibitors indicated that fluorinated compounds, including this one, exhibited improved binding affinity and inhibitory potency against DPP-4, a target for type 2 diabetes treatment.
-
In Vitro Studies:
- Investigations into interactions with biological molecules suggested potential roles in drug development by modulating enzyme activities critical for disease progression.
Data Summary Tables
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function . Pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of substituted cyclohexenones, which vary in aromatic substituents, functional groups, and ring modifications. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Aromatic Substituent Effects: The trifluoromethyl group (in the target compound) provides strong electron-withdrawing effects, stabilizing negative charges in intermediates. Chlorine substitution (e.g., in ) increases electrophilicity at the α-carbon, favoring nucleophilic attacks compared to the parent compound.
Amino vs. Ketone Functionalization: The ethylamino group in Fluorexetamine () introduces basicity and hydrogen-bonding capacity, critical for its interaction with biological targets (e.g., NMDA receptors). This contrasts with the non-amino-substituted cyclohexenones, which lack such interactions.
Ring Conformation and Solid-State Behavior: The methylphenyl-substituted cyclohexenone () adopts an envelope conformation in the crystal lattice, stabilized by C–H···O hydrogen bonds. This contrasts with the target compound’s structure, where the trifluoromethyl group may induce different packing dynamics due to its larger size and hydrophobicity.
Pharmacological Relevance: Fluorexetamine () is pharmacologically active, while the trifluoromethyl-substituted cyclohexenones are primarily explored as intermediates or ligands. The chloro-trifluoromethyl derivative () may exhibit enhanced binding to hydrophobic protein pockets due to its halogenated aryl group.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one is a compound characterized by its unique trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior and biological activity. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its synthesis, interactions with biological macromolecules, and relevant case studies.
The molecular formula of this compound is C13H12F3O, with a molecular weight of 255.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
Synthesis Methods:
Various synthetic routes have been developed for the preparation of this compound, including:
- Bromination : Involves the introduction of bromine to the cyclohexene structure under controlled conditions.
- Enone Chemistry : Utilizes cyclohexenone frameworks to explore diverse reactivity profiles.
Biological Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. The unique structure of this compound allows for interactions with biological targets distinct from non-fluorinated analogs.
Studies have shown that this compound interacts with various biological macromolecules, such as proteins and nucleic acids. These interactions can lead to:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : It may affect receptor activity, influencing signaling pathways associated with various diseases.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related trifluoromethyl compounds against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
- DPP-4 Inhibition : Research exploring the structure-activity relationship (SAR) of DPP-4 inhibitors revealed that fluorinated compounds, including those related to this compound, showed improved binding affinity and inhibitory potency against DPP-4, a target for type 2 diabetes treatment .
- In Vitro Studies : Investigations into the interactions of this compound with biological molecules have indicated potential roles in drug development, particularly in modulating enzyme activities critical for disease progression .
Data Summary Table
| Compound Name | Molecular Formula | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | C13H12F3O | Enzyme inhibition, receptor modulation | Significant antimicrobial activity against Staphylococcus aureus; potential DPP-4 inhibitor |
| 5-(Trifluoromethyl)cyclohexane-1,3-dione | C8H7F3O2 | Reactivity studies | Influences reactivity profiles compared to non-fluorinated analogs |
| 4-(Trifluoromethyl)aniline | C7H6F3N | Used in dye synthesis | Lacks cyclohexene structure; primarily focused on dye applications |
Q & A
Q. What are the optimal synthetic routes for 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one, and how can yield and purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, including Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl group to the cyclohexenone core. Key steps:
- Precursor Preparation: Start with cyclohexenone derivatives and 3-(trifluoromethyl)phenylboronic acid for coupling reactions.
- Reaction Optimization: Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres, with controlled temperature (e.g., 80–100°C) and solvent systems (toluene/ethanol mixtures) .
- Purity Enhancement: Employ column chromatography with gradient elution (hexane:ethyl acetate) and confirm purity via HPLC or NMR.
Q. How can the structural integrity of this compound be validated?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- Spectroscopy:
- ¹H/¹³C NMR: Verify substituent positions (e.g., cyclohexenone carbonyl at ~200 ppm in ¹³C NMR, trifluoromethyl singlet in ¹⁹F NMR).
- IR: Confirm ketone C=O stretch (~1700 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹).
- X-ray Crystallography: Use SHELXL for refinement of single-crystal data. The trifluoromethyl group’s electron density map should show minimal disorder .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Target Preparation: Retrieve protein structures (e.g., enzymes like cyclooxygenase) from the PDB. Remove water molecules and add polar hydrogens.
- Ligand Preparation: Generate 3D conformers of the compound using Open Babel, optimize with MMFF94 force fields.
- Docking Parameters: Set grid boxes to cover active sites (e.g., 20 ų), exhaustiveness = 20. Analyze top poses for hydrogen bonds (e.g., ketone with catalytic residues) and hydrophobic interactions (trifluoromethyl with aromatic pockets). Validate with MD simulations .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with Cl or CF₂H; vary cyclohexenone ring size).
- Bioactivity Assays:
- Enzyme Inhibition: Measure IC₅₀ against targets (e.g., kinases) using fluorescence-based assays.
- Cellular Uptake: Use LC-MS to quantify intracellular concentrations in cancer cell lines.
- Data Analysis: Correlate substituent electronegativity (Hammett constants) with activity trends. Compare with analogs like 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, noting enhanced potency with chloro substitution .
Q. How should crystallographic data contradictions (e.g., disordered trifluoromethyl groups) be resolved?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve fluorine positions.
- Refinement Strategies:
- Apply anisotropic displacement parameters for trifluoromethyl carbons.
- Use SHELXL’s PART instruction to model disorder over two sites.
- Validate with residual density maps (R-factor < 5%).
- Cross-Validation: Compare with DFT-optimized gas-phase structures to confirm geometric plausibility .
Q. How can contradictory bioactivity data in initial assays be addressed?
Methodological Answer:
- Assay Reprodubility:
- Standardize cell lines (e.g., ATCC-certified HeLa) and culture conditions.
- Include positive controls (e.g., doxorubicin for cytotoxicity).
- Mechanistic Studies:
- Use siRNA knockdown to confirm target specificity.
- Perform thermal shift assays to validate target engagement.
- Data Interpretation: Statistically analyze outliers (Grubbs’ test) and consider metabolite interference (e.g., CYP450-mediated degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
